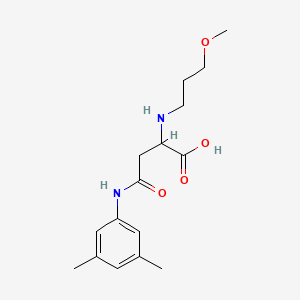

4-(3,5-Dimethylanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid

Description

This compound is a synthetic derivative of butanoic acid featuring dual amino substituents:

- Anilino group: A 3,5-dimethyl-substituted phenyl ring at the 4-position.

- Alkylamino group: A 3-methoxypropyl chain at the 2-position.

Properties

IUPAC Name |

4-(3,5-dimethylanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c1-11-7-12(2)9-13(8-11)18-15(19)10-14(16(20)21)17-5-4-6-22-3/h7-9,14,17H,4-6,10H2,1-3H3,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYRGRDQGNXFMRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CC(C(=O)O)NCCCOC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Dimethylanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of the anilino group. The initial step may include the nitration of 3,5-dimethylaniline to form the corresponding nitro compound, followed by reduction to obtain the anilino group.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.

Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study enzyme interactions and metabolic pathways. Its structural similarity to natural substrates allows it to be a useful tool in biochemical assays.

Medicine: The compound has potential applications in drug development, particularly in the design of new pharmaceuticals targeting specific receptors or enzymes. Its ability to interact with biological molecules makes it a candidate for therapeutic agents.

Industry: In the industrial sector, the compound can be used in the production of polymers, coatings, and other materials. Its chemical properties make it suitable for various applications, including as a stabilizer or additive.

Mechanism of Action

The mechanism by which 4-(3,5-Dimethylanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid exerts its effects involves interactions with specific molecular targets. The anilino group can bind to receptors or enzymes, while the carboxylic acid group may participate in hydrogen bonding or ionic interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Hypothetical comparisons (pending corroborating evidence) might focus on:

Table 1: Structural and Functional Comparison

| Compound Name | Core Structure | Key Substituents | Reported Activity | Reference |

|---|---|---|---|---|

| 4-(3,5-Dimethylanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid | Butanoic acid derivative | 3,5-dimethylanilino, 3-methoxypropylamino | Unknown (no data available) | N/A |

| Succinic acid derivatives | Dicarboxylic acid | Varied alkyl/aryl amines | Kinase inhibitors | PubChem |

| Glutamic acid analogs | Amino acid backbone | Methoxyalkyl chains | NMDA receptor modulators | ChEMBL |

Key Observations (Theoretical Analysis):

Steric Effects: The 3,5-dimethylanilino group may hinder binding to flat hydrophobic pockets compared to simpler anilines (e.g., unsubstituted phenyl groups in analogs like 2-(phenylamino)succinic acid) .

Solubility: The 3-methoxypropyl chain likely enhances water solubility relative to purely alkylamino substituents (e.g., ethyl or propyl groups).

Metabolic Stability : Methoxy groups are prone to demethylation via cytochrome P450 enzymes, which could limit bioavailability compared to halogenated analogs .

Biological Activity

4-(3,5-Dimethylanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid is a complex organic compound that exhibits potential biological activity due to its unique molecular structure. The compound features an aniline derivative with two methyl groups at the 3 and 5 positions, combined with a methoxypropylamino substituent. This composition may contribute to its reactivity and potential therapeutic applications.

- Molecular Formula : C₁₅H₁₉N₂O₃

- Molar Mass : Approximately 308.37 g/mol

- Structure : The compound's structure includes a butanoic acid backbone modified with various functional groups, enhancing its biological reactivity.

Synthesis

The synthesis of 4-(3,5-dimethylanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid typically involves multi-step organic reactions. Common methods include:

- Formation of the Aniline Derivative : Utilizing appropriate precursors to introduce the dimethyl groups.

- Introduction of the Methoxypropylamino Group : Achieved through nucleophilic substitution reactions.

- Final Assembly : Combining the functional groups to form the final compound.

1. Antitumor Activity

Research into structurally similar compounds has shown promising antitumor effects. For instance, analogs of 4-(3,5-dimethylanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid have exhibited cytotoxicity against various cancer cell lines, indicating that this compound may also possess similar properties.

2. Enzyme Inhibition

The presence of functional groups in this compound suggests it may act as an enzyme inhibitor. Compounds with similar structures have been studied for their ability to inhibit enzymes involved in cancer progression and inflammation.

3. Neuroprotective Effects

Given the methoxy group in its structure, there is potential for neuroprotective activity, as methoxy-substituted compounds have been associated with neuroprotection in various models of neurodegenerative diseases.

Case Studies and Research Findings

Although direct case studies on this specific compound are scarce, related research provides insights into its potential:

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 4-(3,5-dimethylanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid, and what intermediates are critical?

- Methodology : Synthesis typically involves sequential nucleophilic substitution and condensation reactions. For example:

- Step 1 : React 3,5-dimethylaniline with a β-keto ester derivative to form the anilino-oxobutanoic acid backbone.

- Step 2 : Introduce the 3-methoxypropylamine group via amidation under controlled pH (6–7) to avoid hydrolysis of the methoxy group .

- Key intermediates : β-Keto esters (e.g., ethyl 4-oxobutanoate) and protected amine derivatives (e.g., tert-butoxycarbonyl (Boc)-protected 3-methoxypropylamine) are critical for regioselectivity .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodology :

- NMR : Analyze - and -NMR spectra to verify substituent positions. For instance, the aromatic protons of 3,5-dimethylaniline should appear as two singlets (δ 6.8–7.2 ppm), while the methoxypropylamine group shows characteristic peaks at δ 3.3–3.5 ppm (OCH) and δ 2.6–3.0 ppm (CH-NH) .

- FT-IR : Confirm carbonyl (C=O) stretches at ~1700 cm (oxobutanoic acid) and ~1650 cm (amide) .

- Mass Spectrometry : Use high-resolution MS to validate the molecular ion peak (e.g., [M+H] at m/z calculated for CHNO) .

Q. What are the recommended methods for characterizing its physicochemical properties?

- Methodology :

- Solubility : Test in polar (water, DMSO) and nonpolar solvents (hexane) under varying pH conditions. The compound is typically soluble in DMSO but poorly in aqueous buffers at neutral pH due to the hydrophobic 3,5-dimethylanilino group .

- Melting Point : Determine via differential scanning calorimetry (DSC); analogs with similar structures (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid) exhibit melting points between 119–123°C .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products .

Advanced Research Questions

Q. How can researchers design experiments to evaluate its potential biological activity?

- Methodology :

- In vitro assays : Use enzyme-linked assays (e.g., kinase inhibition) or cell viability tests (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7). Derivatives of 4-oxobutanoic acid have shown activity in antimicrobial and anticancer studies .

- Dose-response analysis : Test concentrations from 1 nM to 100 µM to establish IC values. Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO ≤0.1%) .

- Mechanistic studies : Perform Western blotting or qPCR to assess downstream targets (e.g., apoptosis markers like caspase-3) .

Q. What strategies mitigate challenges in stereochemical control during synthesis?

- Methodology :

- Chiral auxiliaries : Use (R)- or (S)-Boc-protected amines to direct stereochemistry during amidation .

- Catalytic asymmetric synthesis : Employ transition-metal catalysts (e.g., Pd or Ru complexes) for enantioselective C–N bond formation .

- Chromatographic resolution : Separate diastereomers via chiral HPLC (e.g., Chiralpak AD-H column with hexane:isopropanol mobile phase) .

Q. How can environmental fate studies be structured to assess its persistence and toxicity?

- Methodology :

- Degradation kinetics : Perform hydrolysis studies (pH 4–9, 25–50°C) and photolysis under UV light (λ = 254 nm) .

- Ecotoxicology : Use model organisms (e.g., Daphnia magna for aquatic toxicity) and measure LC values. Compare with structurally related compounds (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid) .

- Partition coefficients : Determine log (octanol-water) via shake-flask method to predict bioaccumulation .

Q. What crystallographic techniques are suitable for resolving its 3D structure?

- Methodology :

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: methanol/water 1:1). Analogous compounds (e.g., 4-(3-fluoro-4-methylanilino)-4-oxobutanoic acid) crystallize in triclinic systems (space group P1) with unit cell parameters Å, Å, Å .

- Data refinement : Use software like SHELXL for structure solution. Expect R-factors <0.08 for high-quality datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.